(1H-Indazol-6-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Indazol-6-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for indazole derivatives often involve scalable processes that ensure high yields and purity. These methods may include solvent-free reactions, metal-catalyzed cyclizations, and the use of environmentally benign reagents .
Chemical Reactions Analysis
Types of Reactions
(1H-Indazol-6-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-6-carboxylic acid derivatives, while reduction may produce indazole-6-ylmethanamine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-Indazol-6-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of (1H-Indazol-6-yl)-N,N-dimethylmethanamine.
2H-Indazole: A structural isomer with different biological properties.
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-dimethylmethanamine group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1158766-97-2 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1H-indazol-6-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-3-4-9-6-11-12-10(9)5-8/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
KQGWTWXMELHUBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.